molecular formula C12H19NO3 B7852125 N-Boc-nortropinone

N-Boc-nortropinone

Cat. No. B7852125
M. Wt: 225.28 g/mol
InChI Key: MENILFUADYEXNU-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-nortropinone is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-nortropinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-nortropinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Aryl-Substituted Nortropanes : N-Boc-nortropinone has been used in the synthesis of aryl-substituted nortropanes through Suzuki-Miyaura methodology. This process involves the coupling of vinyl boronate derived from N-Boc-nortropinone to various aryl bromides, leading to the production of 3-aryl-8-azabicyclo[3.2.1]octanes (Ghosh et al., 2006).

  • Structural and Conformational Studies : The structural and conformational aspects of N-β(or γ)-acyloxyalkylnortropinones, synthesized from N-Boc-nortropinone, have been extensively studied. These studies include NMR spectroscopies and crystal structure determination, providing insights into the preferred conformation of these compounds in solution (Izquierdo et al., 1989).

  • Efficient Synthesis of N-Substituted Derivatives : A novel strategy for synthesizing N-substituted nortropinone derivatives has been developed, starting from tropinone. This method includes a key step of reactivity umpolung of tropinone, yielding a stable and convenient synthetic equivalent (Willand et al., 2007).

  • Synthesis of N-Acyl Arylsulfonamides : N-Boc-nortropinone has been utilized in the synthesis of N-acyl arylsulfonamides, which are inhibitors of human steroid sulfatase. This research is significant in the context of treating oestrogen- and androgen-dependent diseases (Lehr et al., 2005).

  • Aldol Reactions of Nortropinone Derivatives : Studies have been conducted on the aldol reactions of polymer-anchored nortropinone and N-protected nortropinone derivatives. This research sheds light on the synthetic applications of nortropinone in various chemical reactions (Lazny et al., 2010).

properties

IUPAC Name

tert-butyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-9H,4-7H2,1-3H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENILFUADYEXNU-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-nortropinone

Synthesis routes and methods

Procedure details

To a solution of 8-aza-bicyclo[3.2.1]octan-3-one hydrochloride (4.5 g, 0.028 mol) in 100 mL of EtOH was added carbonic acid di-tert-butyl ester (12 g, 2 eq.) and 11 mL of TEA. The resulting mixture was heated at 60° C. for 3 h. The volatile fraction was removed and the residue was partitioned between EtOAc and water. The EtOAc layer was washed with saturated sodium chloride, dried over Na2SO4 and concentrated. Silica gel column purification with 20% EtOAc in hexane gave 3-oxo-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester (6.25 g).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.